N-(2-bromo-4-nitrophenyl)-2-(3,4-dimethylphenoxy)acetamide
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Overview
Description
N-(2-bromo-4-nitrophenyl)-2-(3,4-dimethylphenoxy)acetamide, also known as BON, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BON is a yellow crystalline solid with a molecular formula of C17H16BrN2O4 and a molecular weight of 407.22 g/mol.
Mechanism of Action
The mechanism of action of N-(2-bromo-4-nitrophenyl)-2-(3,4-dimethylphenoxy)acetamide is not fully understood. However, studies have shown that it may exert its effects through the inhibition of certain enzymes and proteins that are involved in the inflammatory response and the regulation of neuronal function.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes. It has also been shown to possess analgesic and antipyretic properties by inhibiting the production of prostaglandins. Additionally, this compound has been shown to have neuroprotective effects by inhibiting the aggregation of amyloid-beta peptides and the formation of neurofibrillary tangles.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-bromo-4-nitrophenyl)-2-(3,4-dimethylphenoxy)acetamide in lab experiments is its high purity and stability. It is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Future Directions
There are several potential future directions for research on N-(2-bromo-4-nitrophenyl)-2-(3,4-dimethylphenoxy)acetamide. One area of interest is its potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential as a chemotherapeutic agent for the treatment of cancer. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Synthesis Methods
N-(2-bromo-4-nitrophenyl)-2-(3,4-dimethylphenoxy)acetamide can be synthesized through a multi-step process that involves the reaction of 2-bromo-4-nitroaniline with 3,4-dimethylphenol in the presence of a catalyst. The resulting product is then treated with acetic anhydride and triethylamine to obtain the final product, this compound.
Scientific Research Applications
N-(2-bromo-4-nitrophenyl)-2-(3,4-dimethylphenoxy)acetamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties. This compound has also been investigated for its potential as a therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
N-(2-bromo-4-nitrophenyl)-2-(3,4-dimethylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O4/c1-10-3-5-13(7-11(10)2)23-9-16(20)18-15-6-4-12(19(21)22)8-14(15)17/h3-8H,9H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHMIVWGXUJBHBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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